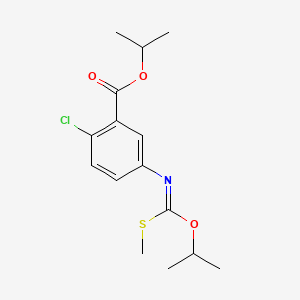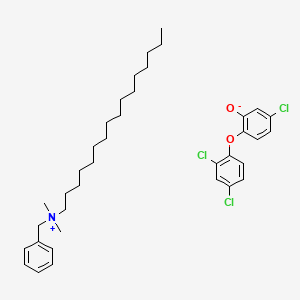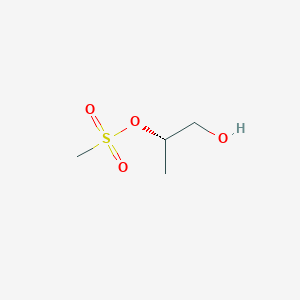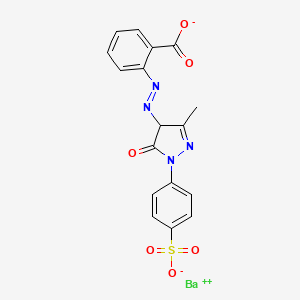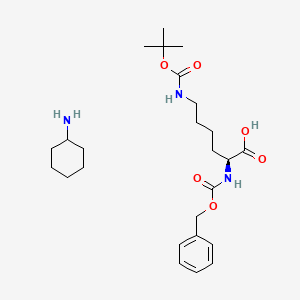
Einecs 284-200-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 284-200-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in different fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The preparation methods for Einecs 284-200-5 involve synthetic routes and reaction conditions that are specific to the compound. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through various chemical reactions, including condensation, esterification, and polymerization. The specific synthetic route depends on the desired purity and application of the compound.
Reaction Conditions: The reaction conditions for synthesizing this compound include controlled temperature, pressure, and pH levels. Catalysts and solvents are often used to facilitate the reactions and improve yield.
Industrial Production: Industrial production methods involve large-scale synthesis using reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Einecs 284-200-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride. The products of reduction include alcohols and amines.
Substitution: Substitution reactions occur when one functional group in the compound is replaced by another. Common reagents used in substitution reactions include halogens and nucleophiles. The major products formed from substitution reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Einecs 284-200-5 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can also be used as a marker or probe in molecular biology experiments.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases. It is also used in the development of diagnostic tools and assays.
Industry: this compound is used in the production of polymers, coatings, and adhesives. It is also used as an additive in various industrial processes to improve product performance and stability.
Mechanism of Action
The mechanism of action of Einecs 284-200-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and altering cellular processes. The specific molecular targets and pathways involved depend on the application and context in which the compound is used.
Comparison with Similar Compounds
Einecs 284-200-5 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 284-325-5: This compound has similar chemical properties and applications but differs in its molecular structure and specific uses.
Einecs 246-672-0: Another compound with comparable properties, used in different industrial and research applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
84803-72-5 |
|---|---|
Molecular Formula |
C25H41N3O6 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
cyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C19H28N2O6.C6H13N/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14;7-6-4-2-1-3-5-6/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);6H,1-5,7H2/t15-;/m0./s1 |
InChI Key |
PXENBDIRURLRNF-RSAXXLAASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


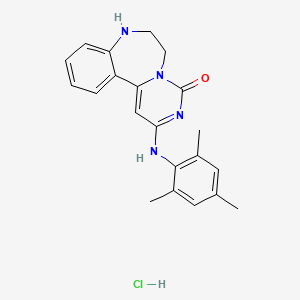
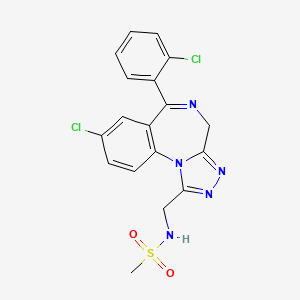
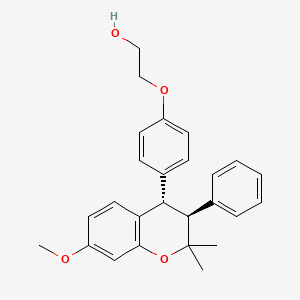
![3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B12703965.png)
